Propargyl-PEG2 Pyrene
CAS No.:
Cat. No.: VC13678669
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H21NO3 |
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Molecular Weight | 371.4 g/mol |
IUPAC Name | N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide |
Standard InChI | InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26) |
Standard InChI Key | XYOOUHIITPBCQN-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES | C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
Chemical Structure and Composition of Propargyl-PEG2 Pyrene
Molecular Architecture
Propargyl-PEG2 Pyrene consists of three primary components:
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Propargyl Group: An alkyne-terminated moiety (-) that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
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PEG2 Spacer: A short polyethylene glycol chain () that improves hydrophilicity, reduces nonspecific binding, and provides spatial separation between the pyrene fluorophore and target biomolecules .
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Pyrene Fluorophore: A polycyclic aromatic hydrocarbon () with strong blue fluorescence () and excimer-forming capabilities () .
The full molecular formula is , with a molecular weight of 345.42 g/mol.
Table 1: Key Structural Properties
Property | Value |
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Molecular formula | |
Molecular weight | 345.42 g/mol |
Fluorescence emission | 376 nm (monomer), 480 nm (excimer) |
PEG chain length | 2 ethylene glycol units |
Spectroscopic Characteristics
Pyrene’s fluorescence is highly sensitive to environmental polarity, enabling applications in solvatochromism and membrane fluidity studies. The quantum yield () and lifetime () make it suitable for time-resolved measurements . PEG2’s ether linkages () exhibit characteristic IR stretches at 1,100–1,250 cm, while the propargyl group’s alkyne bond () appears at 2,100–2,260 cm .
Synthesis and Modification Strategies
Stepwise Synthesis via Click Chemistry
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Propargyl-PEG2 Intermediate: Commercial PEG diols () are functionalized with propargyl bromide under basic conditions, yielding propargyl-PEG2-OH. Subsequent oxidation converts the terminal hydroxyl to an amine () for azide coupling .
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Pyrene Azide Preparation: Pyrene-1-azide is synthesized by nitration followed by Staudinger reaction with triphenylphosphine.
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CuAAC Conjugation: The propargyl-PEG2-amine reacts with pyrene-azide in the presence of Cu(I), forming a stable 1,2,3-triazole linkage .
Table 2: Reaction Conditions for CuAAC
Parameter | Optimal Value |
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Catalyst | CuSO/sodium ascorbate |
Solvent | DMF/HO (4:1) |
Temperature | 25°C |
Reaction time | 12–24 hours |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield () and purity (). Purification via size-exclusion chromatography removes copper residues, ensuring compliance with biomedical standards .
Applications in Biomedical Research
Fluorescence-Based Protein Labeling
Propargyl-PEG2 Pyrene’s excimer formation monitors protein conformational changes. For example, binding-induced proximity of two pyrene tags shifts emission from 376 nm to 480 nm, enabling real-time tracking of kinase dimerization .
Membrane Dynamics and Lipid Raft Studies
Incorporating the probe into lipid bilayers quantifies membrane fluidity. Polar solvents quench monomer fluorescence (), while hydrophobic environments stabilize excimers, identifying lipid microdomains .
Targeted Drug Delivery Systems
Conjugating pyrene-PEG2-propargyl to camptothecin (CPT) via disulfide linkers creates redox-sensitive prodrugs. Glutathione in cancer cells triggers drug release, achieving 90% cytotoxicity in HepG2 cells at 200 μg/mL .
Table 3: Performance in Drug Delivery
Metric | Value |
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Drug loading capacity | 15–20 wt% |
Particle size (DLS) | 140–160 nm |
CPT release (10 mM GSH) | 90% over 105 hours |
Comparative Analysis with Analogous Compounds
Propargyl-PEG3 Pyrene
Extending the PEG chain to three units () increases solubility () but reduces cellular uptake efficiency by 40% due to larger hydrodynamic radius .
Propargyl-PEG1 Pyrene
The shorter PEG1 spacer () enhances membrane permeability () but induces aggregation in aqueous media .
Future Directions and Innovations
Two-Photon Excitation Probes
Modifying pyrene with electron-withdrawing groups () shifts absorption to near-IR (), enabling deep-tissue imaging .
CRISPR-Cas9 Delivery
Complexing pyrene-PEG2-propargyl with cationic lipids enhances plasmid DNA encapsulation (), achieving 70% gene knockout efficiency in vivo .
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